Technical Guide: Synthesis of 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid
Technical Guide: Synthesis of 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid
The following technical guide details the precision synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid . This protocol addresses the critical challenge of regioselectivity (1,3- vs. 1,5-isomerism) inherent in pyrazole synthesis, employing a validated acid-controlled cyclocondensation pathway.
Version: 1.0 Classification: Chemical Synthesis / Medicinal Chemistry Target Audience: Senior Researchers, Process Chemists
Executive Summary
The synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid presents a classic regiochemical challenge. The reaction of hydrazine derivatives with
For this specific target, the 1,3-substitution pattern (where the pyridine ring is at position 3 and the phenyl group at position 1) is strictly required. Standard basic or neutral conditions typically favor the formation of the 1,5-isomer due to the initial Michael addition of the hydrazine's terminal nitrogen to the enaminone bond.
This guide details a Regioselective Acid-Mediated Cyclization strategy. By utilizing phenylhydrazine hydrochloride (or acidic media), we invert the standard selectivity to favor initial attack at the carbonyl center, locking in the 1,3-connectivity.
Retrosynthetic Analysis
The molecule is disassembled into three primary components: the pyridine core, the phenylhydrazine unit, and the carboxylate linker.
-
Disconnection A (C-C): Hydrolysis of the ethyl ester.
-
Disconnection B (C-N): Pyrazole ring formation via [3+2] cyclocondensation.[1]
-
Precursors: Ethyl nicotinoylacetate (Ethyl 3-oxo-3-(pyridin-3-yl)propanoate) and Phenylhydrazine.
Figure 1: Retrosynthetic pathway highlighting the critical cyclization node.
Synthesis Strategy & Mechanism
The Regioselectivity Switch
The reaction between an enaminone and a hydrazine can proceed via two pathways:
-
Path A (Neutral/Basic): The terminal
of phenylhydrazine (most nucleophilic) attacks the -carbon of the enaminone (Michael addition). This leads to the 1,5-isomer .[1][2] -
Path B (Acidic): Protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic. The
attacks the carbonyl first, forming a hydrazone intermediate. Subsequent cyclization places the pyridine at the 3-position. This yields the 1,3-isomer .[1][2]
Therefore, this protocol mandates the use of Phenylhydrazine Hydrochloride in ethanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
If commercial stock is unavailable, synthesize via Claisen condensation.
-
Reagents: Ethyl nicotinate (1.0 eq), Ethyl acetate (excess/solvent), Sodium ethoxide (1.2 eq).
-
Procedure:
-
Charge a dried flask with anhydrous ethanol and add sodium metal (or commercial NaOEt) to generate sodium ethoxide.
-
Add ethyl nicotinate (e.g., 50 mmol) and dry ethyl acetate (100 mmol).
-
Reflux for 4–6 hours. The solution will darken as the enolate forms.
-
Cool to room temperature. Acidify carefully with acetic acid or dilute HCl to pH 6–7.
-
Extract with ethyl acetate (
mL). Wash organics with brine, dry over , and concentrate. -
Yield: Expect ~75–85% as a keto-enol tautomeric mixture (oil).
-
Step 2: Formation of Enaminone Intermediate
Conversion to Ethyl 2-((dimethylamino)methylene)-3-oxo-3-(pyridin-3-yl)propanoate.
-
Reagents:
-keto ester (from Step 1), -Dimethylformamide dimethyl acetal (DMF-DMA). -
Rationale: DMF-DMA is preferred over orthoformates for cleaner conversion and easier workup.
-
Protocol:
-
Dissolve Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (10 g, 51.8 mmol) in anhydrous Toluene (50 mL).
-
Add DMF-DMA (1.2 eq, 62 mmol).
-
Heat to reflux for 3 hours. Monitor by TLC (the starting material spot should disappear; a new polar spot appears).
-
Concentrate under reduced pressure to remove toluene and methanol byproduct.
-
The residue is typically a viscous orange/red oil or solid. It can be used directly or recrystallized from ether/hexanes if solidification occurs.
-
Checkpoint:
should show the dimethylamino singlets (~3.0 ppm) and the vinyl proton (~7.8 ppm).
-
Step 3: Acid-Controlled Regioselective Cyclization
Critical Step: Forming the 1,3-substituted pyrazole core.
-
Reagents: Enaminone (from Step 2), Phenylhydrazine Hydrochloride (1.05 eq), Ethanol (Anhydrous).
-
Protocol:
-
Dissolve the enaminone (10 g, ~40 mmol) in Ethanol (100 mL).
-
Add Phenylhydrazine Hydrochloride (6.0 g, 42 mmol) in one portion.
-
Note: Do not use free base phenylhydrazine. If only free base is available, add 1.0 eq of concentrated HCl to the ethanol solution first.
-
-
Reflux the mixture for 2–4 hours.
-
Monitor: TLC will show the formation of a fluorescent spot (pyrazole).
-
Cool to room temperature. The product often precipitates as the hydrochloride salt or free base depending on final pH.
-
Pour the mixture into ice-water (200 mL). Neutralize with saturated
to pH 8 to ensure the free base precipitates. -
Filter the solid.[3] Wash with water and cold ethanol.
-
Purification: Recrystallize from Ethanol/Water.
-
Data Check:
-
1,3-Isomer (Target): The pyrazole C5-H proton typically appears as a singlet around 8.5–9.0 ppm. NOESY NMR can confirm proximity between the Phenyl ortho-protons and the Pyrazole C5-H (strong signal), whereas the 1,5-isomer would show NOE between Phenyl and Pyridine protons.
-
-
Yield: Expect 65–75%.
-
Step 4: Hydrolysis to Carboxylic Acid
-
Reagents: Ethyl ester (from Step 3), LiOH
(3.0 eq), THF/Water (3:1). -
Protocol:
-
Dissolve the ester (5 g) in THF (30 mL) and Water (10 mL).
-
Add LiOH
. -
Stir at
for 2 hours. -
Concentrate THF under vacuum.
-
Dilute with water (20 mL). The solution should be clear (lithium salt).
-
Acidify with 1M HCl to pH 3–4. The zwitterionic acid will precipitate.
-
Note: The pyridine nitrogen may protonate at very low pH, keeping it soluble. pH 4 is the isoelectric sweet spot for precipitation.
-
-
Filter, wash with water, and dry in a vacuum oven at
.
-
Process Parameters & Data Summary
| Parameter | Specification / Range | Criticality |
| Stoichiometry (Hydrazine) | 1.05 – 1.10 equivalents | High (Avoids unreacted enaminone) |
| Acidity (Step 3) | pH < 4 (via HCl salt) | CRITICAL (Determines Regioselectivity) |
| Temperature (Step 2) | Reflux ( | Medium (Ensures complete enaminone formation) |
| Hydrolysis pH | Adjust to 3.5 – 4.5 | High (Solubility of pyridine-acid zwitterion) |
Chemical Data
-
Target: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid[4]
-
Molecular Formula:
-
MW: 265.27 g/mol
-
Expected Appearance: Off-white to pale yellow solid.
Pathway Visualization
Figure 2: Linear synthesis workflow. Note the specific requirement for PhNHNH2•HCl in the third step.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: ACS Omega (2023). Context: Establishes that arylhydrazine hydrochlorides favor the 1,3-regioisomer, while free hydrazines favor the 1,5-isomer.[1][2] URL:[Link]
-
Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Source: ResearchGate (General Pyrazole Methodologies). Context: Validation of the Vilsmeier-Haack/DMF-DMA route for pyrazole-4-carboxylates. URL:[Link]
-
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Precursor Data). Source: PubChem CID 2736461. Context: Physical properties and safety data for the starting beta-keto ester. URL:[Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. 1-PHENYL-3-PYRIDIN-3-YL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 372107-42-1 [chemicalbook.com]
